Cas no 2225174-50-3 (2-Chloro-3-methyl-5-trifluoromethylphenylboronic acid)

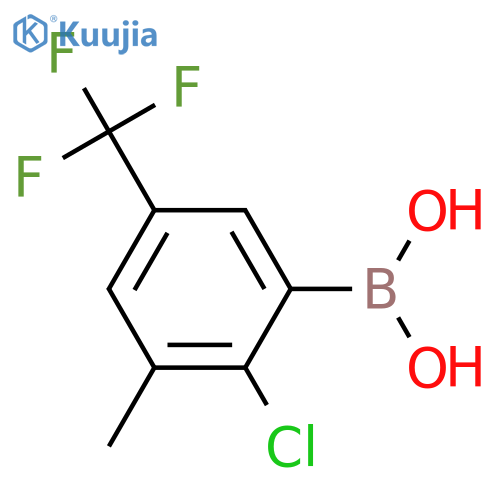

2225174-50-3 structure

商品名:2-Chloro-3-methyl-5-trifluoromethylphenylboronic acid

2-Chloro-3-methyl-5-trifluoromethylphenylboronic acid 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-3-methyl-5-trifluoromethylphenylboronic acid

- (2-Chloro-3-methyl-5-(trifluoromethyl)phenyl)boronic acid

- 2225174-50-3

- [2-chloro-3-methyl-5-(trifluoromethyl)phenyl]boronic acid

-

- インチ: 1S/C8H7BClF3O2/c1-4-2-5(8(11,12)13)3-6(7(4)10)9(14)15/h2-3,14-15H,1H3

- InChIKey: HGGHHYJCNRDOQG-UHFFFAOYSA-N

- ほほえんだ: C1(B(O)O)=CC(C(F)(F)F)=CC(C)=C1Cl

計算された属性

- せいみつぶんしりょう: 238.0179718g/mol

- どういたいしつりょう: 238.0179718g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 224

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5Ų

2-Chloro-3-methyl-5-trifluoromethylphenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C904955-25mg |

2-Chloro-3-methyl-5-trifluoromethylphenylboronic acid |

2225174-50-3 | 95% | 25mg |

¥2,790.00 | 2022-09-02 |

2-Chloro-3-methyl-5-trifluoromethylphenylboronic acid 関連文献

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

2225174-50-3 (2-Chloro-3-methyl-5-trifluoromethylphenylboronic acid) 関連製品

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬